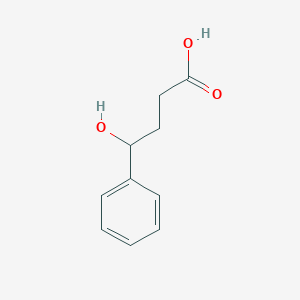

4-Hydroxy-4-phenylbuttersäure

Übersicht

Beschreibung

- 4-Hydroxy-4-phenylbutansäure (C10H12O3) ist eine organische Verbindung mit der Summenformel C10H12O3. Sie besteht aus einer Phenylgruppe (C6H5), die an ein Butansäure-Molekül gebunden ist.

- Die Verbindung ist ein weißer kristalliner Feststoff und wird manchmal in der Proteomikforschung eingesetzt .

Wissenschaftliche Forschungsanwendungen

Chemie: Wird als Ausgangsmaterial für die Synthese anderer Verbindungen verwendet.

Biologie: Kann Anwendungen in biochemischen Studien oder als Substrat für Enzymassays haben.

Medizin: Wird auf mögliche therapeutische Wirkungen (z. B. entzündungshemmende Eigenschaften) untersucht.

Industrie: Begrenzte industrielle Anwendungen, aber seine Derivate können in Spezialchemikalien Verwendung finden.

Wirkmechanismus

- Der genaue Wirkmechanismus ist kontextabhängig, kann aber Wechselwirkungen mit zellulären Rezeptoren, Enzymen oder Stoffwechselwegen beinhalten.

- Weitere Forschung ist erforderlich, um spezifische Zielmoleküle und Pfade zu klären.

Wirkmechanismus

Target of Action

It is known that similar compounds like 4-phenylbutyric acid exhibit neuroprotective effects . They interact with denatured and misfolded nascent proteins, preventing their aggregation .

Mode of Action

4-Hydroxy-4-phenyl-butyric acid, like its analog 4-Phenylbutyric acid, may act as a chemical chaperone. Chemical chaperones ameliorate unfolded proteins and suppress their aggregation, resulting in protective effects against endoplasmic reticulum stress-induced neuronal cell death . Furthermore, 4-Phenylbutyric acid exhibits inhibitory activity against histone deacetylases (HDACs) .

Biochemical Pathways

It’s known that similar compounds like 4-phenylbutyric acid play a role in protein folding and degradation pathways . They interact with molecular chaperones such as heat shock proteins (HSPs) and the ubiquitin–proteasome system, which are crucial for protein folding and degradation .

Pharmacokinetics

Pharmacokinetics generally explores these processes, providing valuable insights for optimizing drug administration and utilization .

Result of Action

Similar compounds like 4-phenylbutyric acid have been shown to exhibit neuroprotective effects . They can protect against endoplasmic reticulum stress-induced neuronal cell death .

Action Environment

Factors such as ph, temperature, and glucose concentration can affect the action of similar compounds .

Biochemische Analyse

Biochemical Properties

It is known that aromatic fatty acids like 4-Hydroxy-4-phenyl-butyric acid can interact with various enzymes and proteins

Cellular Effects

Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that aromatic fatty acids can have binding interactions with biomolecules, and can influence enzyme activity and gene expression .

Dosage Effects in Animal Models

There is limited information available on the dosage effects of 4-Hydroxy-4-phenyl-butyric acid in animal models. Related compounds have been studied, and their effects can vary with different dosages .

Metabolic Pathways

The metabolic pathways involving 4-Hydroxy-4-phenyl-butyric acid are not well-characterized. It is known that aromatic fatty acids can be involved in various metabolic pathways, interacting with enzymes and cofactors .

Transport and Distribution

Related compounds can interact with transporters and binding proteins, influencing their localization or accumulation .

Subcellular Localization

Related compounds can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Vorbereitungsmethoden

Synthesewege: Ein gängiger Syntheseweg beinhaltet die Reaktion von Phenylessigsäure mit Kaliumpermanganat (KMnO) in Gegenwart von Schwefelsäure (HSO), gefolgt von einer Reduktion mit Natriumborhydrid (NaBH).

Industrielle Produktion: Industrielle Produktionsmethoden können variieren, aber die Synthese umfasst in der Regel ähnliche Schritte.

Analyse Chemischer Reaktionen

Reaktionen: 4-Hydroxy-4-phenylbutansäure kann verschiedene Reaktionen eingehen, darunter Oxidation, Reduktion und Substitution.

Häufige Reagenzien und Bedingungen:

Hauptprodukte: Die spezifischen Produkte hängen von den Reaktionsbedingungen ab, aber häufige Produkte sind substituierte Phenylbutansäuren.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen: Andere Phenylbutansäuren oder verwandte Verbindungen.

Einzigartigkeit: Die Einzigartigkeit der 4-Hydroxy-4-phenylbutansäure liegt in ihrer spezifischen Kombination einer Phenylgruppe und eines Hydroxybuttersäure-Rückgrats.

Eigenschaften

IUPAC Name |

4-hydroxy-4-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c11-9(6-7-10(12)13)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGQGIKZPOBBMNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

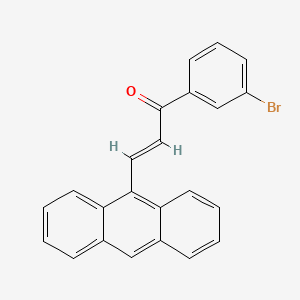

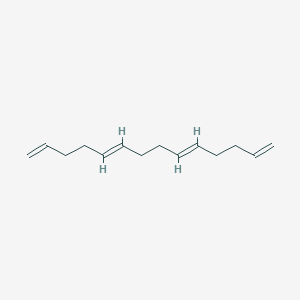

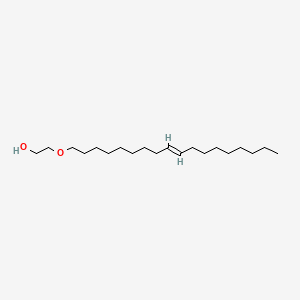

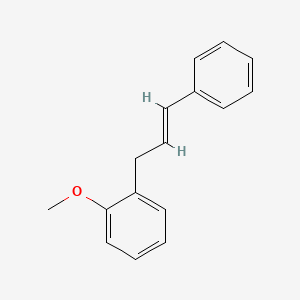

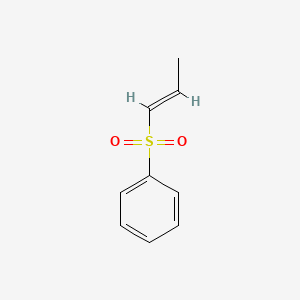

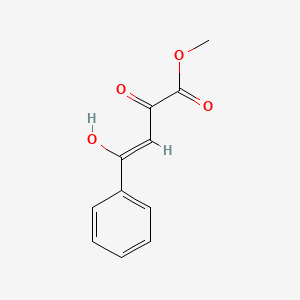

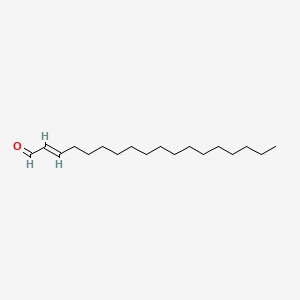

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[7-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid](/img/structure/B1637926.png)